molecular formula C25H35N5O7 B11934061 Thalidomide-Piperazine-PEG3-NH2

Thalidomide-Piperazine-PEG3-NH2

Cat. No.: B11934061
M. Wt: 517.6 g/mol
InChI Key: HRAUTCNLSOQOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Thalidomide-Piperazine-PEG3-NH2 involves the conjugation of Thalidomide, Piperazine, and PEG3-NH2. The process typically includes the following steps:

Chemical Reactions Analysis

Thalidomide-Piperazine-PEG3-NH2 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thalidomide-Piperazine-PEG3-NH2 has several scientific research applications:

    Chemistry: It is used in the development of PROTACs for targeted protein degradation.

    Biology: The compound is utilized in studies involving the ubiquitin-proteasome system and protein homeostasis.

    Medicine: this compound is explored for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Thalidomide-Piperazine-PEG3-NH2 exerts its effects by recruiting E3 ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular target of this compound is cereblon, a component of the E3 ubiquitin ligase complex. When this compound binds to cereblon, it facilitates the recognition and degradation of specific target proteins .

Properties

Molecular Formula

C25H35N5O7

Molecular Weight

517.6 g/mol

IUPAC Name

5-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C25H35N5O7/c26-5-11-35-13-15-37-16-14-36-12-10-28-6-8-29(9-7-28)18-1-2-19-20(17-18)25(34)30(24(19)33)21-3-4-22(31)27-23(21)32/h1-2,17,21H,3-16,26H2,(H,27,31,32)

InChI Key

HRAUTCNLSOQOMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCN

Origin of Product

United States

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